2-(Chlorocarbonyl)benzoic acid
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Overview
Description
2-(Chlorocarbonyl)benzoic acid is an organic compound with the molecular formula C8H5ClO3 It is a derivative of benzoic acid where a chlorine atom is attached to the carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Chlorocarbonyl)benzoic acid can be synthesized through several methods. One common approach involves the chlorination of benzoic acid derivatives. For instance, the oxidation of 2-chlorotoluene using potassium permanganate can yield 2-chlorobenzoic acid, which can then be further chlorinated to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale chlorination processes. These processes typically employ chlorinating agents such as thionyl chloride or phosphorus trichloride under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Chlorocarbonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbonyl group can be replaced by other nucleophiles, such as ammonia, to form 2-aminobenzoic acid.
Hydrolysis: The compound can be hydrolyzed to form benzoic acid and hydrochloric acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate is commonly used for the oxidation of 2-chlorotoluene to 2-chlorobenzoic acid.
Chlorinating Agents: Thionyl chloride and phosphorus trichloride are frequently used for the chlorination of benzoic acid derivatives.
Major Products
2-Aminobenzoic Acid: Formed through substitution reactions involving ammonia.
Benzoic Acid: Produced through hydrolysis reactions.
Scientific Research Applications
2-(Chlorocarbonyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chlorocarbonyl)benzoic acid involves its reactivity with nucleophiles. The chlorine atom in the carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to produce different derivatives and products .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoic Acid: Similar in structure but lacks the chlorocarbonyl group.
Ethyl 2-(Chlorocarbonyl)benzoate: An ester derivative of 2-(Chlorocarbonyl)benzoic acid.
4-(Chlorocarbonyl)benzoic Acid: A positional isomer with the chlorocarbonyl group at the para position.
Uniqueness
This compound is unique due to its specific reactivity and the presence of both a carboxyl and a chlorocarbonyl group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-carbonochloridoylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNOYRCWKRFNIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500538 |
Source
|
Record name | 2-(Chlorocarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30247-86-0 |
Source
|
Record name | 2-(Chlorocarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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